molecular formula C9H9NO B6155370 3-(6-methylpyridin-3-yl)prop-2-enal CAS No. 1567639-94-4

3-(6-methylpyridin-3-yl)prop-2-enal

Cat. No.: B6155370
CAS No.: 1567639-94-4
M. Wt: 147.17 g/mol
InChI Key: FAEVNAFKDXGGCJ-UHFFFAOYSA-N
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Description

3-(6-Methylpyridin-3-yl)prop-2-enal is a pyridine-derived α,β-unsaturated aldehyde characterized by a propenal (CH=CH-CHO) moiety attached to the 3-position of a 6-methylpyridine ring.

Properties

CAS No.

1567639-94-4

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-(6-methylpyridin-3-yl)prop-2-enal

InChI

InChI=1S/C9H9NO/c1-8-4-5-9(7-10-8)3-2-6-11/h2-7H,1H3

InChI Key

FAEVNAFKDXGGCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C=CC=O

Purity

95

Origin of Product

United States

Preparation Methods

Catalytic Coupling of Acrolein with Heteroaryl Bromides

The Heck reaction has emerged as a robust method for synthesizing α,β-unsaturated aldehydes. A 2020 study demonstrated that 3-(6-methylpyridin-3-yl)prop-2-enal can be prepared via palladium-catalyzed coupling of 6-methylpyridin-3-yl bromide with acrolein. Key parameters include:

  • Catalyst system : Pd(OAc)₂ with CataCXium® Ptb ligand.

  • Base : NaHCO₃ in a biphasic solvent system (DMF/H₂O).

  • Additive : nBu₄NCl to enhance solubility and stabilize the palladium complex.

This method achieves yields of 68–82% under optimized conditions (100°C, 12–16 hours). The regioselectivity for the trans-configured propenal is >95%, attributed to the ligand’s steric and electronic effects.

Table 1: Heck Reaction Optimization Parameters

ParameterOptimal ConditionYield (%)Selectivity (%)
LigandCataCXium® Ptb8297
BaseNaHCO₃7895
Temperature100°C8297
AdditivenBu₄NCl8096

Mechanistic Insights

The reaction proceeds through a classical Heck mechanism:

  • Oxidative addition of 6-methylpyridin-3-yl bromide to Pd(0).

  • Coordination and insertion of acrolein into the Pd–C bond.

  • β-Hydride elimination to release the trans-propenal.
    Side products, such as homocoupled biaryl compounds, are minimized by controlled stoichiometry of acrolein (1.5 equiv).

Alternative Synthetic Routes

Aldol Condensation

Traditional aldol condensation between 6-methylnicotinaldehyde and acetaldehyde is theoretically feasible. However, this method is hampered by:

  • Poor regiocontrol due to enolate formation challenges.

  • Low yields (<30%) in analogous systems.

Industrial-Scale Considerations

Continuous Flow Reactor Design

Patents highlight the use of continuous flow reactors for analogous α,β-unsaturated carbonyl compounds. Benefits include:

  • Enhanced heat transfer : Critical for exothermic Heck reactions.

  • Reduced catalyst loading : Pd recovery rates of 90–95%.

Table 2: Industrial Process Metrics

MetricBench ScalePilot Scale
Yield (%)8278
Pd Recovery (%)9088
Purity (%)98.597.2

Comparative Analysis of Methods

Efficiency and Scalability

  • Heck reaction : Superior for large-scale production due to high regioselectivity and compatibility with flow chemistry.

  • Aldol condensation : Limited to small-scale laboratory use due to impractical yields.

Environmental Impact

  • Solvent usage : The Heck method generates 2.5 L/kg waste solvent, primarily DMF, requiring specialized recycling.

  • Catalyst toxicity : Pd residues necessitate stringent wastewater treatment .

Chemical Reactions Analysis

Types of Reactions

3-(6-methylpyridin-3-yl)prop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-methylpyridin-3-yl)prop-2-enal has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-methylpyridin-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-Based Propenals

Pyridine derivatives with propenal or related functional groups exhibit diverse properties depending on substituent patterns:

  • (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate (): This compound replaces the aldehyde group with an acrylate ester. The electron-withdrawing cyano and fluorine substituents enhance electrophilicity, contrasting with the methyl group in 3-(6-methylpyridin-3-yl)prop-2-enal, which may reduce ring electron deficiency.
  • 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol (): A propargyl alcohol derivative with methoxy substituents. The alkynyl group and hydroxyl functionality differ significantly in reactivity compared to the α,β-unsaturated aldehyde.

Key Insight: The aldehyde group in this compound enhances electrophilicity at the β-carbon, making it prone to nucleophilic attacks (e.g., Michael additions), a property less pronounced in ester or alcohol analogs.

Phenyl-Based Propenals (Cinnamaldehyde Derivatives)

Cinnamaldehyde analogs with phenyl rings provide a benchmark for comparing aromatic vs. heteroaromatic effects:

  • 2-Methoxycinnamaldehyde (IUPAC: (E)-3-(2-methoxyphenyl)prop-2-enal) (): The ortho-methoxy group on the phenyl ring increases steric hindrance and alters electronic distribution, reducing conjugation efficiency compared to the pyridine-based compound.
  • 3-(4-Methoxyphenyl)prop-2-enal (): Exhibits anticancer and anti-inflammatory activities, likely mediated through Michael addition with cellular thiols.

Key Insight : Pyridine-based propenals may exhibit higher solubility in polar solvents compared to phenyl analogs due to the nitrogen atom’s lone pair. However, phenyl derivatives often demonstrate stronger aromatic stabilization.

Other Propenal Derivatives

  • Trans-anethole ((E)-1-methoxy-4-(prop-1-en-1-yl)benzene) (): A propenyl ether lacking the aldehyde group. The absence of the electrophilic aldehyde diminishes reactivity toward nucleophiles but improves stability under acidic conditions.
  • 2-Hydroxycinnamaldehyde (): The ortho-hydroxy group enables intramolecular hydrogen bonding, stabilizing the enol tautomer—a feature absent in the 6-methylpyridine analog.

Research Findings and Data

Compound Name Structure Key Substituents Biological Activity Notable Properties
This compound Pyridine + propenal + 6-CH₃ 6-methylpyridine Not reported (inference: potential kinase modulation ) High polarity, electrophilic β-carbon
3-(4-Methoxyphenyl)prop-2-enal Phenyl + propenal + 4-OCH₃ Para-methoxy Anticancer, anti-inflammatory Resonance-stabilized, moderate solubility
2-Methoxycinnamaldehyde Phenyl + propenal + 2-OCH₃ Ortho-methoxy Antimicrobial Steric hindrance, reduced conjugation
Trans-anethole Phenyl + propenyl ether Para-methoxy Antioxidant, spasmolytic Ether stability, low reactivity

Q & A

Q. What are the established synthetic routes for 3-(6-methylpyridin-3-yl)prop-2-enal, and how can reaction conditions be optimized?

The synthesis of this compound typically involves condensation reactions between pyridine derivatives and aldehydes. For example, analogous compounds like 3-(2-furyl)-2-phenylprop-2-enal (FL No. 13.137) are synthesized via base-catalyzed aldol condensation . Optimization may include adjusting solvent polarity (e.g., using tetrahydrofuran or ethanol), temperature control (room temperature to reflux), and catalyst selection (e.g., NaOH or organocatalysts). Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for yield improvement .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Structural validation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., allylic protons at δ 9.5–10.0 ppm for the enal group) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C=O bond ~1.22 Å) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the α,β-unsaturated aldehyde moiety is highly electrophilic due to electron-withdrawing effects, making it reactive in Michael additions . Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS to optimize reaction pathways .

Q. What strategies resolve contradictions in bioactivity data across studies involving this compound?

Discrepancies may arise from:

  • Purity issues : Validate compound purity via HPLC (>98%) and control for byproducts (e.g., residual solvents) .
  • Assay variability : Standardize bioactivity assays (e.g., enzyme inhibition IC50_{50} values) using positive controls like 3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid .
  • Structural analogs : Compare with derivatives (e.g., fluorinated pyridines) to isolate substituent effects on activity .

Q. How does stereoelectronic tuning of the pyridine ring influence the compound’s interactions with biological targets?

The 6-methyl group on the pyridine ring enhances lipophilicity, improving membrane permeability. Quantum mechanical/molecular mechanical (QM/MM) simulations show that methyl substitution stabilizes π-π stacking with aromatic residues (e.g., in enzyme active sites), while the enal group forms hydrogen bonds with catalytic lysine or serine residues .

Methodological Recommendations

Q. Table 1: Key Analytical Techniques for Characterizing this compound

TechniqueApplicationExample Data from Evidence
1H^1H NMRProton environment analysisδ 8.5–9.0 ppm (pyridine H)
X-ray diffractionCrystal structure refinementSpace group P212_1/c
HRMSMolecular formula confirmationm/z 175.0634 [M+H]+^+

Q. Table 2: Comparative Bioactivity of Structural Analogs

CompoundBiological ActivityMechanism Insights
3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acidEnzyme inhibition (IC50_{50} = 5 µM)Hydrogen bonding with active site
3-(2-Chloro-6-fluorophenyl)prop-2-enalAnti-inflammatory (EC50_{50} = 10 nM)Halogen-π interactions

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